5-Chloro-2-methoxypyrimidine
Overview
Description
5-Chloro-2-methoxypyrimidine is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Solubility Studies and Chemical Synthesis
- Solubility Determination : The solubility of 2,4-dichloro-5-methoxypyrimidine, a compound related to 5-Chloro-2-methoxypyrimidine, was experimentally determined in various solvents. This research is crucial for understanding the physical and chemical properties of such compounds, especially in the field of pharmaceuticals where solubility plays a key role in drug formulation and delivery (Liu et al., 2010).
- Synthesis of Alkyl Pyrimidinyl Acetates : The synthesis methodologies for compounds like alkyl 2-(5-hydroxypyrimidin-2-yl)acetate were refined, providing an efficient route for large-scale production. These methodologies are significant for creating building blocks used in the synthesis of more complex molecules (Morgentin et al., 2009).
2. Analytical and Spectroscopic Research
- Vibrational and Spectral Analysis : The compound 2-amino-4-chloro-6-methoxypyrimidine was thoroughly analyzed using various spectroscopic methods, including infrared, Raman, NMR, and UV spectroscopy. This study provides in-depth insights into the molecular structure and interaction of such compounds, which is crucial for understanding their chemical behavior and potential applications (Cinar et al., 2013).
3. Pharmaceutical and Medical Research
- Antiviral Activity : Certain derivatives of pyrimidines, including those with structural similarities to this compound, exhibited notable antiviral activity. This finding is important for the development of new antiviral drugs and understanding the mechanism of viral inhibition (Hocková et al., 2003).
- Anticancer Properties : Research explored the use of 5-chloro-2,4-dihydroxypyridine to enhance the antitumor activity of fluoropyrimidines. This study contributes to the ongoing research in improving cancer treatment efficacy (Takechi et al., 2002).
4. Environmental and Wastewater Treatment
- Electrochemical Treatment of Wastewater : A novel electrocatalytic reactor was utilized for treating wastewater containing 5-Fluoro-2-Methoxypyrimidine, an analogue of this compound. This research highlights the potential environmental applications of these compounds in decontaminating wastewater from pharmaceutical residues (Zhang et al., 2016).
Mechanism of Action
Safety and Hazards
According to the safety data sheet, 5-Chloro-2-methoxypyrimidine is classified as Acute Tox. 4 Oral - Eye Dam. 1, indicating that it is harmful if swallowed and causes serious eye damage . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .
Properties
IUPAC Name |
5-chloro-2-methoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNGJHZIOYFEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191728 | |
Record name | 5-Chloro-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38373-44-3 | |
Record name | 5-Chloro-2-methoxypyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038373443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38373-44-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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